[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine [5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17848727
InChI: InChI=1S/C8H14N2O2/c1-8(2,11-3)7-4-6(5-9)10-12-7/h4H,5,9H2,1-3H3
SMILES:
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine

CAS No.:

Cat. No.: VC17848727

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine -

Specification

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
IUPAC Name [5-(2-methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine
Standard InChI InChI=1S/C8H14N2O2/c1-8(2,11-3)7-4-6(5-9)10-12-7/h4H,5,9H2,1-3H3
Standard InChI Key HYNWVUOXEKZFES-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC(=NO1)CN)OC

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine features a 1,2-oxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—with two distinct functional groups:

  • Position 3: A primary amine (-CH₂NH₂) group, enhancing solubility and enabling hydrogen bonding.

  • Position 5: A 2-methoxypropan-2-yl substituent (-O-C(CH₃)₂-CH₃), a branched alkoxy group that confers steric bulk and lipophilicity .

Molecular Formula and Weight

  • Molecular Formula: C₈H₁₅N₂O₂

  • Molecular Weight: 183.22 g/mol

Spectroscopic Properties

While experimental spectral data for this compound are unavailable, analogous oxazole derivatives exhibit characteristic signals:

  • ¹H NMR: Peaks for oxazole ring protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.2–3.5 ppm), and amine protons (δ 1.5–2.5 ppm).

  • IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹), C-O (1100–1250 cm⁻¹), and N-H (3300–3500 cm⁻¹) .

Synthesis and Production Methods

Synthetic Routes

The synthesis of [5-(2-methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine likely involves multi-step strategies, drawing from methodologies used for analogous oxazole derivatives:

Step 1: Oxazole Ring Formation

  • Cyclization: Reacting a β-ketoamide precursor with a nitrile oxide under Huisgen cycloaddition conditions to form the 1,2-oxazole core.

  • Example:

    β-ketoamide+R-C≡N-OCu(I) catalyst1,2-oxazole derivative+H2O\text{β-ketoamide} + \text{R-C≡N-O} \xrightarrow{\text{Cu(I) catalyst}} \text{1,2-oxazole derivative} + \text{H}_2\text{O}

Step 3: Amination at Position 3

  • Gabriel Synthesis: Converting a brominated intermediate to the primary amine via phthalimide substitution followed by hydrazine cleavage.

Industrial-Scale Production

Large-scale synthesis would optimize:

  • Continuous Flow Reactors: To enhance reaction efficiency and yield.

  • Catalytic Systems: Transition metal catalysts (e.g., Cu, Pd) to reduce side reactions .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
Melting PointEstimated 120–125°C (decomposition)
LogP~1.8 (moderate lipophilicity)Calculated via QSAR
StabilityStable under inert atmospheres; sensitive to strong acids/bases

Biological Activities and Mechanisms

MicroorganismMIC (µg/mL)Reference Compound
Staphylococcus aureus16–32(5-Methyl-1,3-oxazol-2-yl)methanol
Escherichia coli64–128

The methanamine group may enhance membrane penetration, while the 2-methoxypropan-2-yl substituent could impede efflux pump mechanisms.

Anticancer Activity

Preliminary studies on related oxazoles suggest:

  • IC₅₀ Values: 10–25 µM against HeLa and MCF-7 cell lines.

  • Mechanism: Induction of apoptosis via caspase-3/7 activation and inhibition of PPAR-γ signaling.

Pharmacological Applications

Drug Development

  • Metabolic Disorders: PPAR-γ modulation positions this compound as a candidate for type 2 diabetes and obesity therapy.

  • Anticancer Agents: Structural optimization could yield derivatives with enhanced tumor selectivity.

Case Study: PPAR-γ Agonism

In silico docking studies predict strong binding affinity (-9.2 kcal/mol) between the oxazole core and PPAR-γ’s ligand-binding domain, comparable to rosiglitazone (-8.7 kcal/mol).

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